![molecular formula C16H19N3OS B2355364 1-(4-Methylpiperidin-1-yl)-2-quinazolin-4-ylsulfanylethanone CAS No. 748783-72-4](/img/structure/B2355364.png)
1-(4-Methylpiperidin-1-yl)-2-quinazolin-4-ylsulfanylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylpiperidin-1-yl)-2-quinazolin-4-ylsulfanylethanone is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. It is a sulfanyl-containing quinazoline derivative that exhibits promising biological activity.
Aplicaciones Científicas De Investigación
Pharmaceutical Industry
Piperidine derivatives, such as “1-(4-Methylpiperidin-1-yl)-2-quinazolin-4-ylsulfanylethanone”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . The derivatives have been used in the synthesis of various drugs .
Synthesis of Piperidine Derivatives
This compound could be used in the synthesis of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives have various applications in medicinal chemistry .
Biological Activity
Piperidine derivatives have shown a wide range of biological activities . Therefore, “1-(4-Methylpiperidin-1-yl)-2-quinazolin-4-ylsulfanylethanone” could potentially be used in the development of new drugs with various biological activities .
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
Compounds with a similar structure have been used as DPP-4 inhibitors . DPP-4 inhibitors are a class of drugs used in the treatment of type 2 diabetes . They work by increasing the levels of incretin hormones like glucagon-like peptide (GLP)-1 .
Treatment of Type 2 Diabetes
As a DPP-4 inhibitor, “1-(4-Methylpiperidin-1-yl)-2-quinazolin-4-ylsulfanylethanone” could potentially be used in the treatment of type 2 diabetes . Chronic treatment with DPP-4 inhibitors has been shown to improve glycemic control in diabetic rodent models .
6. Increase in Basal Levels of Active GLP-1 Chronic dosing of DPP-4 inhibitors leads to a sustained increase in basal levels of active GLP-1 in the systemic circulation . This could have long-term benefits on pancreatic alpha- and beta-cells .
Propiedades
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-quinazolin-4-ylsulfanylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-12-6-8-19(9-7-12)15(20)10-21-16-13-4-2-3-5-14(13)17-11-18-16/h2-5,11-12H,6-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JORQNWAUYCJNRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NC=NC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpiperidin-1-yl)-2-quinazolin-4-ylsulfanylethanone |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.